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This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile
of F1874-108, now identified as 10-108, a clinical-stage monoclonal antibody targeting the
Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2). This document is intended to offer an
objective overview of 10-108's performance against its intended target and potential off-targets,
supported by available preclinical data. A comparison with a key alternative, JTX-8064, is also
included to provide a broader context within the therapeutic landscape.

Introduction to 10-108 and LILRB2

10-108 is a fully human IgG4 monoclonal antibody developed by Immune-Onc Therapeutics.[1]
[2][3] It is designed to target LILRB2, also known as Immunoglobulin-like transcript 4 (ILT4), a
key inhibitory myeloid checkpoint receptor.[1][3][4] LILRBZ2 is primarily expressed on myeloid
cells, including monocytes, macrophages, and dendritic cells, and plays a crucial role in
suppressing immune responses within the tumor microenvironment (TME).[4][5] By binding to
ligands such as HLA-G, Angiopoietin-like proteins (ANGPTLS), SEMA4A, and CD1d, LILRB2
transduces inhibitory signals that promote a tolerogenic myeloid phenotype, thereby hindering
T-cell-mediated anti-tumor immunity.[1][6][7] 10-108 is engineered to block these interactions,
reprogramming the immunosuppressive myeloid cells to a pro-inflammatory state and
enhancing the body's natural anti-cancer immune response.[4][5][8]

Selectivity and Cross-Reactivity Profile of 10-108
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Preclinical studies have demonstrated that 10-108 binds to LILRB2 with high affinity and
specificity.[1][5][7][8] The selectivity of a therapeutic antibody is critical to minimize off-target
effects and ensure that the therapeutic action is directed only at the intended molecule.

Binding Affinity to LILRB2

Biolayer interferometry assays were utilized to determine the binding kinetics of 10-108 to its
target, LILRB2. The equilibrium dissociation constant (Kd) is a measure of binding affinity, with
a lower Kd value indicating a stronger binding interaction.

Binding Affinity (Kd)
Molecule Target ] Assay Method
in nM
Biolayer
10-108 LILRB2 2.10
Interferometry

Table 1: Binding Affinity of I0-108 to LILRB2. Data extracted from a SITC 2020 poster
presentation.[6]

Cross-Reactivity with LILR Family Members

The Leukocyte Immunoglobulin-like Receptor (LILR) family consists of several structurally
related proteins. To assess the selectivity of 10-108, its binding to other members of the LILR
family was evaluated.

An Enzyme-Linked Immunosorbent Assay (ELISA) was performed using recombinant LILR
family proteins. The results, as depicted in the SITC 2020 poster, show that 10-108 specifically
binds to LILRB2 with no significant binding to other LILR family members, including LILRA1,
LILRA2, LILRAS, LILRA4, LILRAS, LILRAG, LILRB1, LILRB3, LILRB4, LILRB5, and LAIR1.[6]
This high degree of specificity is crucial for a favorable safety profile, as it minimizes the
potential for unintended biological effects through interactions with other signaling pathways.

Comparison with Alternative LILRB2 Inhibitor: JTX-
8064
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JTX-8064, developed by Jounce Therapeutics, is another monoclonal antibody targeting
LILRB2 currently in clinical development.[5][9][10] Like 10-108, JTX-8064 is designed to block
the interaction of LILRB2 with its ligands to reprogram immunosuppressive macrophages and
enhance anti-tumor immunity.[9][10]

Feature 10-108 JTX-8064

Target LILRB2 (ILT4) LILRB2 (ILT4)

Modality Fully human lgG4 mAb Humanized 1gG4 mAb
Binding Affinity (Kd) 910 nM High affinity (specific Kd not

publicly available)

High specificity for LILRB2; no

cross-reactivity with other LILR  Highly selective and potent

Selectivity ] ) o
family members observed in inhibitor of LILRB2.[13]
preclinical assays.[11][12]
o Phase 1/2 (INNATE trial;
Clinical Stage Phase 1 (NCT05054348)[1]

NCT04669899)[13]

Table 2: Comparison of 10-108 and JTX-8064.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize
10-108, the following diagrams are provided.
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LILRB2 Signaling and 10-108 Mechanism of Action
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Caption: LILRB2 signaling and 10-108 mechanism.
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Experimental Workflow for 10-108 Selectivity Profiling
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Caption: Workflow for 10-108 selectivity profiling.

Experimental Protocols

While detailed, proprietary protocols are not publicly available, the following sections describe
the principles of the key assays used to characterize the selectivity and functional activity of 10-
108.
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Biolayer Interferometry (BLI) for Binding Kinetics

Biolayer interferometry is a label-free technology used to measure biomolecular interactions in
real-time.[14][15]

e Principle: The assay measures changes in the interference pattern of white light reflected
from the surface of a biosensor tip as molecules bind and dissociate. This change is
proportional to the thickness of the molecular layer on the biosensor surface.

e General Protocol:

o Immobilization: Recombinant human LILRB2 protein is immobilized onto the surface of a

biosensor tip.

o Baseline: The biosensor is dipped into a buffer-containing well to establish a stable

baseline.

o Association: The biosensor is then moved to wells containing varying concentrations of 10-
108, and the binding (association) is monitored over time.

o Dissociation: Subsequently, the biosensor is moved back to a buffer-only well to monitor
the dissociation of 10-108 from LILRB2.

o Data Analysis: The association (ka) and dissociation (kd) rate constants are calculated
from the sensorgram data. The equilibrium dissociation constant (Kd) is then determined
by the ratio of kd/ka.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Cross-Reactivity

ELISA is a plate-based assay technique designed for detecting and quantifying substances
such as peptides, proteins, antibodies, and hormones.

e Principle: This assay uses antibodies to immobilize an antigen and a detecting antibody to

quantify the amount of antigen present.

e General Protocol for Cross-Reactivity:
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o Coating: Individual wells of a microplate are coated with purified recombinant proteins of
different LILR family members (LILRB2, LILRB1, LILRB3, etc.).

o Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-
specific binding.

o Incubation with Primary Antibody: A solution of 10-108 is added to each well and incubated
to allow binding to the coated antigens.

o Washing: The plate is washed to remove any unbound 10-108.

o Incubation with Secondary Antibody: A secondary antibody that is conjugated to an
enzyme and recognizes the primary antibody (10-108) is added.

o Substrate Addition and Detection: A substrate for the enzyme is added, which produces a
detectable signal (e.g., a color change). The intensity of the signal is proportional to the
amount of 10-108 bound to the specific LILR family member.

Mixed Lymphocyte Reaction (MLR) for Functional
Activity
The mixed lymphocyte reaction is an in vitro assay that measures the proliferation of T cells in

response to stimulation by allogeneic cells.

o Principle: This assay assesses the ability of 10-108 to overcome myeloid cell-mediated T cell
suppression.

e General Protocol:

o Cell Co-culture: Monocyte-derived macrophages or dendritic cells (stimulator cells) are co-
cultured with allogeneic CD4+ T cells (responder cells).

o Treatment: The co-cultures are treated with 10-108, an isotype control antibody, or left
untreated. In some experiments, an anti-PD-1 antibody is also included to assess
synergistic effects.
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o Incubation: The cells are incubated for a period of several days to allow for T cell
activation and proliferation.

o Measurement of T Cell Activation: T cell activation is assessed by measuring the secretion
of pro-inflammatory cytokines, such as interferon-gamma (IFN-y), in the culture
supernatant using ELISA or other cytokine detection methods. T cell proliferation can also
be measured using techniques like CFSE dilution assays.

Conclusion

The available preclinical data strongly indicate that 10-108 is a highly specific and high-affinity
monoclonal antibody targeting LILRB2. Its lack of cross-reactivity with other LILR family
members is a promising characteristic for minimizing off-target effects. Functional assays
demonstrate that by blocking the LILRB2 pathway, |0-108 can effectively reprogram myeloid
cells to an immunostimulatory phenotype, leading to enhanced T cell activation. The
comparison with JTX-8064 highlights that while both molecules target the same receptor,
further clinical data will be necessary to fully delineate their respective therapeutic profiles. The
experimental approaches outlined provide a robust framework for the continued evaluation of
10-108's selectivity and functional efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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